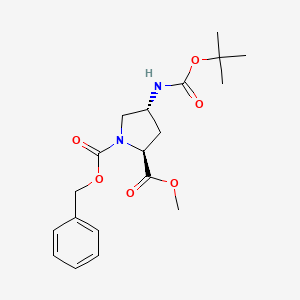
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with benzyl, methyl, and tert-butoxycarbonyl (Boc) groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amino acids or their derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like benzyl halides, methyl iodide, and Boc2O are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-Benzyl 2-methyl 4-amino pyrrolidine-1,2-dicarboxylate: Lacks the Boc protection, making it more reactive.
(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate: Contains a methylsulfonyl group instead of Boc, altering its reactivity and solubility.
(2S,4R)-1-Benzyl 2-methyl 4-hydroxy pyrrolidine-1,2-dicarboxylate: Features a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
The presence of the Boc group in (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate provides a protective function, allowing selective reactions at other sites without affecting the amine group. This makes it a valuable intermediate in multi-step organic syntheses, offering greater control over reaction pathways and product formation.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
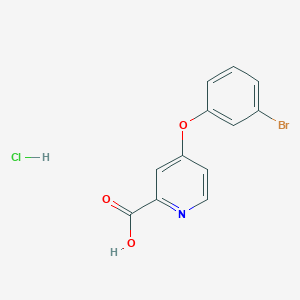
![2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2910761.png)
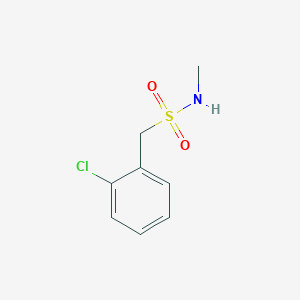
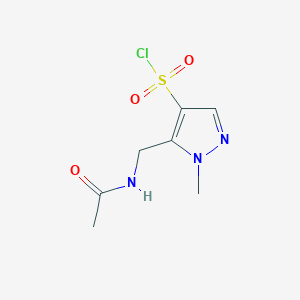
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2910765.png)
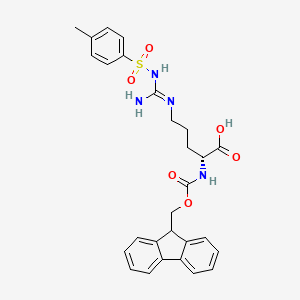
![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/new.no-structure.jpg)
![N-([2,3'-bipyridin]-3-ylmethyl)pivalamide](/img/structure/B2910771.png)
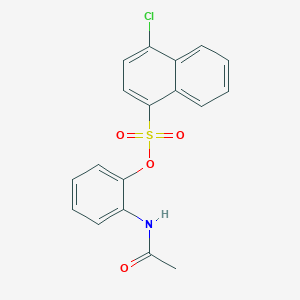
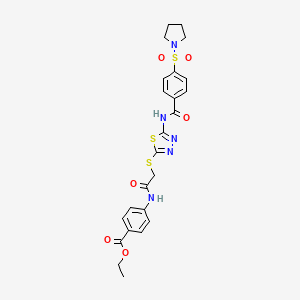
![N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2910777.png)
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B2910778.png)
![3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone](/img/structure/B2910780.png)
